Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2,3-dihydroindol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-14-9-7-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCFJWZCMCEYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Convergence of Established Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Structural Analysis of 2,3-dihydro-1H-indol-1-yl Propanoate Moieties
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. The 2,3-dihydro-1H-indol-1-yl propanoate scaffold represents such a convergence, uniting the privileged indoline core with the functionally significant propanoate moiety. The indoline structure is a recurring motif in a vast number of natural products and synthetic compounds, lauded for its role in developing treatments for a spectrum of diseases including cancer, bacterial infections, and cardiovascular conditions.[1] Concurrently, the propanoate group, a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, is well-understood for its pharmacokinetic and pharmacodynamic contributions.[2]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the structural elucidation of molecules containing the 2,3-dihydro-1H-indol-1-yl propanoate core. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deep understanding of the causality behind our analytical choices. We will explore the "why" that underpins the "how," ensuring that each step is part of a self-validating system of inquiry. Our exploration will be grounded in authoritative principles, supported by robust citations, and presented with the clarity required for practical application in a high-stakes research and development environment.
Chapter 1: Foundational Physicochemical and Synthetic Considerations
Before delving into advanced spectroscopic analysis, a foundational understanding of the target molecule's properties is essential. The 2,3-dihydro-1H-indol-1-yl propanoate structure consists of a bicyclic indoline core N-acylated with a propionyl group. This N-acylation is a critical point of interest, as it transforms the secondary amine of the indoline into a tertiary amide, significantly altering its electronic properties, hydrogen bonding capability, and conformational flexibility.
A logical synthetic route to this moiety would involve the N-acylation of 2,3-dihydro-1H-indole (indoline) with propionyl chloride or propanoic anhydride.[3] This straightforward reaction provides a reliable method for generating the target scaffold for subsequent analysis.
Caption: Conceptual synthesis pathway for the target moiety.
Chapter 2: Mass Spectrometry: Deconstructing the Molecular Ion
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure through fragmentation analysis. For the 2,3-dihydro-1H-indol-1-yl propanoate moiety, we can predict a characteristic fragmentation pattern.
Expertise in Action: Predicting Fragmentation
The N-acyl bond is often a point of facile cleavage in mass spectrometry. We would anticipate a primary fragmentation pathway involving the loss of the propionyl group, leading to a stable indolinium ion. Further fragmentation of the indoline ring can also occur, providing additional structural confirmation. Prenylated indole alkaloids, for instance, show characteristic losses of substituent groups at the N-1 position.[4]
Table 1: Predicted Mass Spectrometry Fragmentation for 2,3-dihydro-1H-indol-1-yl propanoate
| Fragment Ion | m/z (Predicted) | Description |
| [M]+ | 191.10 | Molecular Ion |
| [M - C3H5O]+ | 134.08 | Loss of the propionyl radical |
| [C8H8N]+ | 118.07 | Indolinium fragment |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the analysis of the target moiety, a technique widely used for the characterization of compounds in complex mixtures.[4]
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol. Filter the solution through a 0.22 µm microporous membrane.
-
Chromatographic Separation:
-
Instrument: Agilent 1200 HPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: ThermoFisher LCQ Deca XP MAX or equivalent ion trap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Collision Gas: Ultra-high purity helium.
-
Data Analysis: Identify the parent ion and perform MS/MS fragmentation to observe the characteristic daughter ions as predicted in Table 1.
-
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy provides the most detailed information about the structure of a molecule in solution, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms.
Expertise in Action: Predicting Chemical Shifts
The chemical shifts in the ¹H and ¹³C NMR spectra of 2,3-dihydro-1H-indol-1-yl propanoate can be predicted based on the known values for indole derivatives and the electronic effects of the N-acyl group.[5][6] The propanoate moiety will introduce characteristic signals in the aliphatic region of the spectrum. The protons on the indoline core will show distinct aromatic and aliphatic signals, with coupling patterns that reveal their connectivity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Indoline-C2 | ~3.0 (t) | ~29 | Aliphatic CH2 adjacent to N |
| Indoline-C3 | ~4.0 (t) | ~45 | Aliphatic CH2 adjacent to aromatic ring |
| Indoline-C4 to C7 | 7.0 - 7.5 (m) | 110 - 145 | Aromatic protons and carbons |
| Propanoate-CH2 | ~2.4 (q) | ~28 | Methylene group of propanoate |
| Propanoate-CH3 | ~1.2 (t) | ~9 | Methyl group of propanoate |
| Propanoate-C=O | - | ~173 | Carbonyl carbon |
Experimental Protocol: 1D and 2D NMR Spectroscopy
A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling constants.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the indoline and propanoate fragments.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of carbons based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the propanoate moiety to the indoline nitrogen, by observing a correlation from the Indoline-C2 protons to the propanoate carbonyl carbon.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: Synthesis of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate
Executive Summary
This application note details the synthesis of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate , a critical intermediate in the development of nitrogen-containing heterocycles for pharmaceutical applications. The protocol utilizes an Aza-Michael addition strategy, coupling 2,3-dihydro-1H-indole (indoline) with ethyl acrylate.
We present two validated methodologies:
-
Method A (Catalytic Solvent-Phase): A robust, scalable route using Lewis Acid catalysis (
) for high purity and yield. -
Method B (Green Solvent-Free): A silica-promoted "On-Water" or neat protocol ideal for high-throughput screening and waste reduction.
Reaction Scheme & Retrosynthesis
The synthesis relies on the nucleophilic attack of the indoline nitrogen (a secondary amine) onto the
Figure 1: Mechanistic pathway of the Aza-Michael addition.
Experimental Protocols
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| Indoline (2,3-dihydro-1H-indole) | 119.17 | 1.0 | Nucleophile |
| Ethyl Acrylate | 100.12 | 1.2 - 1.5 | Electrophile |
| Cerium(III) Chloride Heptahydrate | 372.58 | 0.05 (5 mol%) | Catalyst (Method A) |
| Silica Gel (230-400 mesh) | N/A | 200 mg/mmol | Promoter (Method B) |
| Dichloromethane (DCM) | 84.93 | Solvent | Extraction |
Method A: Lewis Acid Catalyzed (Standard Scale-Up)
Recommended for batches >5g where purity is paramount.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Indoline (1.0 equiv) and acetonitrile (or ethanol) (5 mL per mmol).
-
Catalyst Addition: Add
(5 mol%). Stir at room temperature for 10 minutes to ensure homogeneity. -
Addition: Add Ethyl Acrylate (1.2 equiv) dropwise over 5 minutes.
-
Note: Ethyl acrylate can polymerize. Ensure the reagent is fresh or distilled if the stabilizer (hydroquinone) content is too high.
-
-
Reaction: Stir the mixture at reflux (
) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The indoline spot ( ) should disappear. -
Workup:
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5
85:15).
Method B: Silica-Promoted Solvent-Free (Green Chemistry)
Recommended for rapid synthesis and library generation.
-
Mixing: In a vial, mix Indoline (1.0 equiv) and Ethyl Acrylate (1.5 equiv).
-
Activation: Add Silica Gel (200 mg per mmol of indoline). The mixture will form a semi-solid slurry.
-
Reaction: Cap the vial and stir (or shake) at
for 3 hours. -
Extraction: Add DCM (5 mL) to the vial, vortex thoroughly to desorb the product, and filter through a sintered glass funnel or cotton plug. Rinse silica with additional DCM.
-
Isolation: Evaporate the solvent. This method often yields product of sufficient purity (>95%) without chromatography.
Workflow Visualization
Figure 2: Decision tree and workflow for synthesis and purification.
Characterization Data
The product is typically isolated as a pale yellow oil.
Diagnostic NMR Table
Note: Shifts are referenced to
| Position | Multiplicity | Integral | Assignment | |
| Aromatic | 7.05 - 6.50 | Multiplet | 4H | Indoline Ring (C4-C7) |
| Ester | 4.15 | Quartet ( | 2H | |
| Indoline | 3.45 | Triplet | 2H | Ring |
| N-Linker | 3.38 | Triplet ( | 2H | Chain |
| Indoline | 2.95 | Triplet | 2H | Ring |
| Carbonyl | 2.60 | Triplet ( | 2H | |
| Ester | 1.25 | Triplet ( | 3H |
Mass Spectrometry[1][7]
-
Formula:
-
Calc. Mass: 219.13
-
Observed (ESI+):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old Ethyl Acrylate | Distill ethyl acrylate to remove polymerization inhibitors (hydroquinone). |
| Polymerization | Overheating | Add a radical inhibitor (e.g., MEHQ) if scaling up; keep temp |
| Product degradation | Acid sensitivity | Indolines can oxidize.[5] Ensure workup is neutral; store under inert atmosphere ( |
| Stuck on Silica | Strong adsorption | Use 1% Triethylamine in the eluent during chromatography to prevent tailing. |
References
-
Bartoli, G., et al. (2005). "CeCl3·7H2O-NaI promoted Michael addition of amines to α,β-unsaturated esters and nitriles." Journal of Organic Chemistry. Link
-
Liu, X., et al. (2006). "Aza-Michael addition of amines to acrylates catalyzed by silica gel." Tetrahedron Letters. Link
-
Chaudhuri, M. K., et al. (2005). "Boric acid: a novel and safe catalyst for aza-Michael addition of amines to α,β-unsaturated alkenes in water." Synthetic Communications. Link
-
RSC Green Chemistry Group. (2014). "Solvent-free approaches to Michael Additions." Green Chemistry. Link
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aza-Michael Addition for Indoline Derivatives
Topic: Improving yield of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate synthesis Ticket ID: AZM-IND-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Scope of the Problem
You are attempting to synthesize Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate via the Aza-Michael addition of Indoline (2,3-dihydro-1H-indole) to Ethyl Acrylate .
While theoretically a straightforward "click-type" reaction, this specific transformation often suffers from three distinct yield-killing vectors:
-
Reversibility (Retro-Michael): The product is thermodynamically unstable at high temperatures.
-
Oxidative Dehydrogenation: Indoline is susceptible to oxidation, reverting to the aromatic Indole , which is a poor nucleophile for this reaction.
-
Polymerization: Ethyl acrylate is prone to radical polymerization, creating a "goo" that traps product.
This guide provides a self-validating workflow to navigate these issues.
The Mechanics (Why it fails)
To fix the yield, we must visualize the failure points. The reaction follows an ionic pathway, but competing radical and oxidative pathways exist.
Reaction Mechanism & Failure Points (DOT Diagram)
Figure 1: Reaction pathway showing the desired Aza-Michael addition (Green/Blue) versus common yield-loss pathways (Red).
Troubleshooting Modules
Module A: Reaction Kinetics (The "Stall")
Symptom: TLC shows unreacted Indoline and Ethyl Acrylate after 24 hours. Diagnosis: Insufficient activation energy or equilibrium limitation.
| Variable | Recommendation | Scientific Rationale |
| Catalyst | Acetic Acid (5-10 mol%) | Indoline is a secondary amine. While nucleophilic, a weak Brønsted acid activates the carbonyl of the acrylate (lowering LUMO) without protonating the indoline nitrogen (which would kill nucleophilicity) [1]. |
| Solvent | Solvent-Free (Neat) | Aza-Michael additions are bimolecular. High concentration drives the kinetics. If a solvent is required, use water (hydrophobic effect accelerates rate) or Toluene. Avoid alcohols if transesterification is observed. |
| Temperature | 40°C - 60°C | Do not exceed 80°C. Higher temperatures favor the entropy-driven Retro-Michael reaction (decomposition) [2]. |
Module B: Impurity Profile (The "Gunk")
Symptom: Reaction mixture turns dark black or becomes a viscous gel.
Q: Why is my mixture turning black? A: This is likely Indole formation. Indoline is easily oxidized to Indole by atmospheric oxygen. Indole is non-nucleophilic at the nitrogen (lone pair is part of the aromatic sextet) and will not react with ethyl acrylate under these conditions.
-
Fix: Degas reagents with Nitrogen/Argon. Run the reaction under an inert atmosphere.
Q: Why did the flask solidify into a white/clear gel? A: You polymerized the Ethyl Acrylate. This is a radical chain reaction initiated by light, heat, or peroxides in aged reagents.
-
Fix: Add a radical inhibitor like Hydroquinone or MEHQ (100-200 ppm). Keep the reaction in the dark.
Module C: Isolation (The "Loss")
Symptom: Crude yield is high, but isolated yield is low after column chromatography. Diagnosis: The product is degrading on silica or co-eluting with excess acrylate.
-
Silica Acidity: Silica gel is slightly acidic. This can catalyze the Retro-Michael reaction during purification.
-
Solution: Deactivate silica with 1% Triethylamine (TEA) in the eluent.
-
-
Volatility: Ethyl acrylate is volatile.
-
Solution: Use a high-vacuum rotary evaporator (< 10 mbar) at 30°C to remove excess acrylate before chromatography. Do not rely on the column to separate the starting material.
-
Optimized Experimental Protocol
This protocol integrates the troubleshooting steps into a robust workflow.
Reagents:
-
Indoline (1.0 equiv)
-
Ethyl Acrylate (1.2 - 1.5 equiv)
-
Acetic Acid (glacial, 10 mol%)
-
Hydroquinone (trace, ~1 mg per 10 mmol)
Step-by-Step:
-
Preparation: In a round-bottom flask, add Indoline and the Hydroquinone inhibitor.
-
Inerting: Cap with a septum and purge with Nitrogen for 5 minutes.
-
Addition: Add Ethyl Acrylate via syringe, followed by Acetic Acid .
-
Reaction: Stir the mixture neat (solvent-free) at 50°C for 12-16 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the Indoline spot.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with saturated
(removes Acetic Acid and Hydroquinone). -
Wash with Brine. Dry over
.
-
-
Purification:
-
Concentrate under reduced pressure.
-
Crucial: If excess ethyl acrylate remains, use high vacuum to remove it.
-
Purify via flash chromatography (Silica gel, neutralized with 1%
).
-
Decision Tree for Troubleshooting (DOT Diagram)
Figure 2: Diagnostic logic for identifying the root cause of yield loss.
References
-
Review of Aza-Michael Additions: Rulev, A. Y. (2014). "Aza-Michael addition of amines to activated alkenes."[1][2] Russian Chemical Reviews, 83(11). Supports the use of weak acid catalysis and solvent-free conditions for secondary amines.
-
Reversibility & Thermodynamics: Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Details the retro-Michael pathway and the importance of temperature control.
-
Indoline/Indole Reactivity: Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Provides context on the oxidation potential of indoline to indole.
-
Polymerization Inhibition: Encyclopedia of Polymer Science and Technology. "Acrylic Ester Polymers." Standard reference for inhibiting acrylate polymerization with hydroquinone.
Sources
Technical Support Center: Purification of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate via Column Chromatography
Welcome to our dedicated technical support guide for the chromatographic purification of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this N-alkylated indoline derivative. We will delve into the practical and theoretical considerations for successful purification, addressing common challenges and providing robust troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions encountered during the purification of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate.
Q1: What are the most likely impurities I need to separate from my product?
A1: Assuming the synthesis is a Michael addition of indoline to ethyl acrylate, the primary impurities will be unreacted starting materials: indoline and ethyl acrylate. Indoline, being a basic amine, can be particularly challenging to separate from the product on standard silica gel.
Q2: My product is streaking or "tailing" on the TLC plate and the column. What is causing this and how can I fix it?
A2: Tailing is a common issue when purifying basic compounds like your N-alkylated indoline on acidic silica gel.[1] The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups of the stationary phase, leading to poor peak shape and difficult elution. To counteract this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or a few drops of ammonium hydroxide to your mobile phase.[2] This will "neutralize" the acidic sites on the silica, leading to sharper peaks.
Q3: How do I choose the best solvent system for my column?
A3: The ideal solvent system should provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. For Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Aim for a retardation factor (Rf) of 0.2-0.4 for your product.[3] It is crucial to test several solvent ratios to find the optimal separation.
Q4: My compound is not eluting from the column, even with a high concentration of the polar solvent. What should I do?
A4: This could be due to several factors. Firstly, your compound may be irreversibly adsorbed onto the silica gel due to strong acid-base interactions.[4] In this case, deactivating the silica with a basic modifier is essential. Secondly, you may have chosen a solvent system that is not polar enough. Consider switching to a more polar mobile phase, such as dichloromethane/methanol.[1]
Q5: Can I use a stationary phase other than silica gel?
A5: Yes. If you continue to have issues with silica gel, you can consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds as it is less acidic than silica.[5] Reversed-phase chromatography on a C18-functionalized silica gel is another option, particularly if your compound is moderately polar.[3]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered during the column chromatography of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate.
Scenario 1: Poor Separation of Product and Indoline
Problem: Your TLC analysis shows that the Rf values of your product and the starting indoline are very close, making separation on the column difficult.
Causality: Indoline and the product share a similar indoline core, but the product is less polar due to the ethyl propanoate group. However, the basicity of the nitrogen in both molecules can lead to similar interactions with the silica gel, compressing their Rf values.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimizing Reaction Temperature for N-Substituted Indoline Formation
Welcome to the technical support center for the synthesis of N-substituted indolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing one of the most critical parameters in your synthesis: reaction temperature . Mismanagement of temperature can lead to low yields, intractable impurity profiles, and inconsistent results. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for N-substituted indoline formation, and why is it so critical?
There is no single "correct" temperature; the optimal range is highly dependent on the specific synthetic route. For instance, palladium-catalyzed intramolecular C-N bond formation might proceed at temperatures from 80°C to 140°C, while reductive amination/cyclization pathways may operate at lower temperatures.[1][2] Temperature is a critical parameter because it directly governs the kinetics and thermodynamics of the reaction.
-
Kinetics: Sufficient thermal energy is required to overcome the activation energy (Ea) of the desired cyclization step. Too low a temperature results in a sluggish or stalled reaction.
-
Thermodynamics & Selectivity: At elevated temperatures, reactions that are reversible can reach equilibrium.[3] This can be advantageous if the desired indoline is the most stable product (thermodynamic product). However, higher temperatures can also provide enough energy to access undesired, higher-energy transition states, leading to byproduct formation.[4]
Q2: How does an excessively high or low temperature manifest in my reaction monitoring (TLC/LC-MS)?
Too Low:
-
TLC: You will primarily see the spot corresponding to your starting material(s) with little to no formation of a new, more polar (often) product spot. The reaction appears "stalled."
-
LC-MS: The chromatogram will be dominated by the starting material peak(s). You may see trace amounts of the desired product mass, but conversion will be minimal even after extended reaction times.
Too High:
-
TLC: You may see a faint or diminishing product spot accompanied by multiple new spots, often with streaking on the baseline. This indicates the formation of multiple byproducts and potential decomposition.
-
LC-MS: The desired product peak may be present but accompanied by numerous other peaks. This complex impurity profile complicates purification and reduces isolated yield. You might also observe a decrease in the product peak area over time if it is degrading under the harsh conditions.[5]
Troubleshooting Guide: Specific Experimental Issues
Problem 1: Low or No Product Yield
Q: My reaction shows minimal conversion to the N-substituted indoline after several hours. Is the temperature too low?
A: This is the most common cause of low conversion. The intramolecular cyclization step often has a significant activation energy barrier that requires sufficient thermal input. Palladium-catalyzed C-H activation or C-N coupling cycles, for example, depend on temperature-sensitive steps like oxidative addition and reductive elimination.[1][6] If the temperature is inadequate, these catalytic steps proceed too slowly for a practical transformation.
Troubleshooting Protocol: Systematic Temperature Screening
-
Establish a Baseline: Run the reaction at your initial, presumed-low temperature (e.g., 80°C) and take a sample for analysis (TLC/LC-MS) after a set time (e.g., 2 hours) to confirm low conversion.
-
Incremental Increase: Increase the reaction temperature by 15-20°C (e.g., to 100°C). Use a properly calibrated oil or sand bath for uniform heating.[7] Monitor the reaction every 1-2 hours.
-
Analyze and Iterate: If conversion improves without significant byproduct formation, this new temperature may be optimal. If conversion is still slow, increase the temperature again in a similar increment (e.g., to 120°C).[2]
-
Identify the "Sweet Spot": Continue this process until you observe a satisfactory reaction rate. Note the temperature at which byproduct formation begins to appear on TLC/LC-MS; the optimal temperature will likely be just below this point.[8]
Table 1: Example of Temperature Screening Data for a Pd-Catalyzed Indoline Synthesis
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Key Observation |
| 1 | 80 | 4 | ~5% | Reaction stalled. |
| 2 | 100 | 4 | 65% | Clean conversion. |
| 3 | 120 | 2 | >95% | Reaction complete, minor impurities detected. |
| 4 | 140 | 2 | >95% | Significant decomposition observed. |
Based on this data, the optimal temperature range is likely 100-110°C to balance reaction rate and purity.
Problem 2: Significant Impurity Profile & Poor Isolated Yield
Q: My reaction goes to completion quickly, but my crude product is impure and difficult to purify. Is the temperature too high?
A: Highly likely. Excessive thermal energy can activate undesired reaction pathways, leading to side products or decomposition of the starting material or the desired indoline.[5]
Common Temperature-Induced Side Reactions:
-
Decomposition: Starting materials, particularly those with sensitive functional groups, can degrade.
-
Elimination Reactions: Side chains on the nitrogen substituent or the aromatic ring may undergo elimination.
-
Loss of Regioselectivity: If multiple cyclization pathways are possible, higher temperatures can lead to mixtures of isomers.[9]
-
Catalyst Deactivation: In metal-catalyzed reactions, high temperatures can lead to catalyst decomposition (e.g., palladium black formation), halting the desired reaction and potentially catalyzing others.[2]
Troubleshooting Workflow: Optimizing for Purity
The workflow below outlines a systematic approach to diagnosing and solving temperature-related impurity issues.
Caption: Troubleshooting workflow for temperature-related impurity formation.
Problem 3: Inconsistent Results and Poor Reproducibility
Q: My indoline synthesis works well sometimes but fails on other attempts, even when I set the hotplate to the same number. What's wrong?
A: This classic reproducibility issue often stems from inaccurate temperature control and monitoring. The temperature setting on a hotplate does not equal the internal temperature of your reaction mixture.[10]
Best Practices for Consistent Temperature Control:
-
Use an Appropriate Heating Medium: For temperatures up to ~150°C, a silicone oil bath is superior to a heating mantle for ensuring uniform heat distribution. For higher temperatures, a sand bath is a safer and effective alternative.[7]
-
Internal Temperature Monitoring: Always place a thermometer or thermocouple probe directly into the reaction mixture (if the scale allows) or, at minimum, into the oil/sand bath adjacent to your flask. This provides the true reaction temperature.[10]
-
Consistent Stirring: Ensure vigorous and consistent stirring. A poorly stirred reaction will have significant temperature gradients, leading to inconsistent reaction rates and byproduct formation.
-
Solvent Reflux as a Temperature Cap: If your optimal temperature corresponds to the boiling point of your solvent, running the reaction at reflux provides a reliable and constant temperature. However, be aware that atmospheric pressure changes can slightly alter the boiling point.
The Balance: Kinetic vs. Thermodynamic Control
Optimizing temperature is fundamentally about navigating the principles of kinetic and thermodynamic control.[11]
Caption: Energy profile showing kinetic vs. thermodynamic pathways.
-
Low Temperature (Kinetic Control): At lower temperatures, the reaction is irreversible and favors the product that forms the fastest—the one with the lowest activation energy (Ea), even if it's less stable.[3]
-
High Temperature (Thermodynamic Control): At higher temperatures, the reaction becomes reversible. Given enough energy and time, the system will settle at the lowest energy state, favoring the most stable product, even if its activation barrier is higher.
Your goal is to find the temperature that favors the formation of your desired N-substituted indoline (ideally, both the kinetic and thermodynamic product) at a reasonable rate, without providing excess energy that leads to byproducts.
References
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. Available at: [Link]
-
Ahmad, N., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]
-
Semantic Scholar. (2021). Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)-H Bonds. Available at: [Link]
-
Do, H.-Q., & Daugulis, O. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron, 82, 131929. Available at: [Link]
-
Organic Chemistry Class Notes. Kinetic versus Thermodynamic Control of Reactions. Available at: [Link]
-
Couty, F., et al. (2016). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PMC. Available at: [Link]
-
Plutschack, M. B., et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Sharma, U., et al. (2019). Optimization of Reaction Conditions for the Synthesis of 3,3-Di(indolyl)indolin-2-ones. ResearchGate. Available at: [Link]
-
University of Calgary. Ch 10: Kinetic and Thermodynamic Control. Available at: [Link]
-
University of Rochester. Tips & Tricks: Heating and Cooling. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Jensen, W. B. (2009). Kinetic vs Thermodynamic Control. UC Homepages. Available at: [Link]
-
Lin, K.-C. (1995). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Available at: [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available at: [Link]
-
The Journal of Organic Chemistry. (2023). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. Available at: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]
-
Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Available at: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Suggested Reaction Setups. Available at: [Link]
-
Brahmachari, G. (2015). Room Temperature Organic Synthesis. ResearchGate. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]
-
RSC Publishing. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available at: [Link]
-
MDPI. (2022). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Available at: [Link]
-
Kumar, I., & Liu, R.-S. (2019). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 24(23), 4337. Available at: [Link]
-
Sammakia, T. (n.d.). Indoles. Available at: [Link]
Sources
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homepages.uc.edu [homepages.uc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. fiveable.me [fiveable.me]
Controlling polymerization byproducts in ethyl acrylate reactions
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Controlling Polymerization Byproducts in Ethyl Acrylate Reactions Audience: Research Scientists & Process Engineers
Introduction: The Stability Paradox
Ethyl Acrylate (EA) presents a unique paradox in chemical synthesis: it is highly reactive by design, yet requires profound stability for safe storage. As researchers, we often encounter two distinct failure modes: Runaway Polymerization (rapid, exothermic formation of linear polymer) and Popcorn Polymerization (insidious, exponential growth of cross-linked, insoluble material).
This guide moves beyond basic safety data sheets. We dissect the why and how of these failures, providing self-validating protocols to control EA from the drum to the reactor.
Module 1: Storage & Stability (The "Prevention" Phase)
The Core Mechanism: Most commercial EA is stabilized with MEHQ (Monomethyl ether of hydroquinone) . A common fatal error in the lab is storing EA under nitrogen. MEHQ is not an inhibitor; it is an anti-oxidant that requires oxygen to function.
Without dissolved oxygen, MEHQ cannot trap the peroxy radicals formed during initial oxidation. Storing EA under inert gas renders the inhibitor useless, leading to spontaneous polymerization.
Mechanism Visualization: The MEHQ-Oxygen Cycle
Figure 1: The critical dependence of MEHQ on Oxygen.[1] Without O2, the carbon radical bypasses the trap and initiates runaway polymerization.
Troubleshooting Guide: Storage Anomalies
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Material Haze / Gel | Oxygen Depletion | Aeration (Sparging). Do not use Nitrogen. | MEHQ exhaustion requires O2 replenishment to re-activate radical scavenging [1]. |
| "Popcorn" Solids | Iron/Rust Contamination | Filtration & Passivation. Transfer to stainless steel/glass. | Iron oxide catalyzes cross-linking seeds. Popcorn polymer is autocatalytic (grows on itself) [2]. |
| Color Change (Dark) | Inhibitor Oxidation | Test Purity. Check HPLC for dimer content. | Phenolic inhibitors oxidize over time; indicates aging but not necessarily instability. |
Module 2: Reaction Control & Runaway Mitigation
The "Popcorn" Threat: Unlike linear polymers, popcorn polymers are cross-linked, insoluble, and occupy more volume than the monomer, capable of rupturing steel pipes.[2] They are "seeded" by rust or existing polymer particles.
Emergency Shortstop Protocol: If a reaction temperature spikes unexpectedly (exotherm >10°C/min above baseline), MEHQ is too slow . You must use an anaerobic inhibitor.
Protocol: Emergency Shortstop Injection
-
Agent: Phenothiazine (PTZ) solution (dissolved in ethyl acetate or compatible solvent).
-
Concentration: 500–1000 ppm relative to reactor volume.
-
Why PTZ? Unlike MEHQ, Phenothiazine functions anaerobically. In a runaway scenario, dissolved oxygen is rapidly consumed. PTZ remains effective in oxygen-starved environments [3].
Decision Logic: Handling Reaction Anomalies
Figure 2: Decision matrix for distinguishing between thermal runaway and polymer formation types.
Module 3: Purification & Preparation (Removing MEHQ)
For polymerization experiments, the inhibitor (MEHQ) must often be removed to ensure consistent kinetics.[3] We recommend two validated methods.
Method A: Column Chromatography (Recommended for <1L)
-
Principle: Adsorption of polar phenolic groups onto basic alumina.
-
Materials: Inhibitor-remover packing (Basic Alumina or proprietary silica).[4]
-
Protocol:
-
Pack a glass column with basic alumina (approx. 20g per 100mL monomer).
-
Run neat Ethyl Acrylate through the column under gravity or slight nitrogen pressure.
-
Validation: The eluent should be clear. If the raw EA was yellow/brown (oxidized MEHQ), the eluent should be colorless.
-
Note: Use immediately. Uninhibited monomer has a shelf life of <4 hours at room temperature.
-
Method B: Caustic Wash (High Volume >1L)
-
Principle: Acid-base neutralization.[5] MEHQ is a phenol (weak acid) and forms a water-soluble salt with NaOH.[5]
-
Protocol:
-
Wash 1: Mix EA with 10% NaOH solution (1:1 v/v) in a separatory funnel. Shake vigorously for 2 mins.
-
Separation: Discard the lower aqueous layer (yellow/brown due to sodium salt of MEHQ).
-
Wash 2: Wash organic layer with deionized water to remove residual base.
-
Wash 3: Wash with Brine (saturated NaCl) to remove emulsified water.
-
Drying: Dry over anhydrous MgSO4 for 30 mins. Filter.
-
-
Validation: Check UV-Vis absorbance at 290nm (characteristic of phenol ring) or simple colorimetric comparison [4].
References
-
BASF. (2020).[6] Technical Data Sheet: Ethyl Acrylate - Storage and Handling.[7] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2025). Chemical Sampling Information: Ethyl Acrylate.[8] Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
ResearchGate. (2015). Protocol for removing MEHQ inhibitor from acrylate monomers.[3][5] Retrieved from [Link]
Sources
- 1. arkema.com [arkema.com]
- 2. abrahamwatkins.com [abrahamwatkins.com]
- 3. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]
- 4. rsc.org [rsc.org]
- 5. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 6. synthomer.com [synthomer.com]
- 7. jamorin.com [jamorin.com]
- 8. lgchemon.com [lgchemon.com]
Validation & Comparative
Structural Validation of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate: A Comparative NMR Analysis Guide
Executive Summary & Strategic Context
In the high-stakes environment of drug discovery, the indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and neuroprotective agents. The introduction of a propanoate side chain via Michael addition is a critical synthetic step, often serving as a linker for PROTACs or further derivatization.
This guide provides a technical comparative analysis of the
-
Method A (Rapid 1D Screening): Sufficient for reaction monitoring.
-
Method B (Definitive 2D Integration): Required for IND-enabling purity and structural assignment, specifically to resolve the critical aliphatic signal overlap characteristic of N-alkylated indolines.
Comparative Analysis: Validation Methodologies
The primary challenge in characterizing this molecule is distinguishing the newly formed
Table 1: Comparative Performance of NMR Methodologies
| Feature | Method A: Standard 1D | Method B: Integrated 1D + 2D (COSY/HSQC) |
| Primary Utility | Routine reaction monitoring (IPC). | Structural elucidation & impurity profiling. |
| Time Efficiency | High (< 5 mins acquisition). | Moderate (20-40 mins acquisition). |
| Resolution Power | Low in the 3.3–3.6 ppm region. The | High . Cross-peaks clearly distinguish ring protons from chain protons. |
| Ambiguity Risk | Moderate.[1] Integration errors can occur if starting material (Indoline) co-elutes. | Low. Unambiguous assignment of all carbon-proton connectivities. |
| Self-Validation | Relies on disappearance of N-H signal. | Relies on scalar coupling networks (COSY). |
Structural Logic & Assignment (The "Why" Behind the Peaks)
To interpret the spectrum accurately, we must deconstruct the molecule into three magnetochemically distinct zones.
Zone 1: The Aromatic Region (6.5 – 7.2 ppm)
-
Pattern: Two doublets and two triplets (or overlapping multiplets).
-
Causality: The nitrogen atom is an electron-donating group (EDG) by resonance, shielding the ortho (C7) and para (C5) positions relative to benzene.
-
Diagnostic Signal: The proton at C7 (closest to the Nitrogen) typically appears as a doublet at a lower frequency (shielded, ~6.5 ppm) compared to the C4 proton (deshielded, ~7.1 ppm).
Zone 2: The "Aliphatic Forest" (2.5 – 3.6 ppm) – Critical Interpretation
This is where Method A often fails. We have four distinct methylene (
-
Indoline C2: Adjacent to N (Deshielded).
-
Indoline C3: Benzylic (Moderately deshielded).
-
Propanoate
: Adjacent to Carbonyl (Shielded). -
Propanoate
: Adjacent to N (Deshielded).
The Overlap Trap: Both the Indoline C2 and Propanoate
Zone 3: The Ester Handle
-
Validation: The presence of a clean quartet (~4.1 ppm) and triplet (~1.2 ppm) confirms the integrity of the ethyl ester. Hydrolysis by-products (carboxylic acids) would eliminate these signals.
Detailed Spectral Assignment Data
The following data represents the consensus chemical shifts in Chloroform-
Table 2: Chemical Shift Assignments
| Position | Group | Shift ( | Multiplicity | Integration | Structural Insight |
| 1 | Indoline-C7 | 6.45 – 6.55 | Doublet ( | 1H | Ortho to N (Shielded). |
| 2 | Indoline-C5 | 6.60 – 6.70 | Triplet ( | 1H | Para to N. |
| 3 | Indoline-C4/C6 | 7.00 – 7.15 | Multiplet ( | 2H | Remaining aromatics. |
| 4 | Ester | 4.10 – 4.20 | Quartet ( | 2H | Key handle for Method A. |
| 5 | Ring | 3.30 – 3.50 | Multiplet | 2H | Overlaps with Chain |
| 6 | Chain | 3.30 – 3.50 | Multiplet | 2H | Overlaps with Ring |
| 7 | Ring | 2.90 – 3.00 | Triplet ( | 2H | Benzylic position (C3 of Indoline). |
| 8 | Chain | 2.55 – 2.65 | Triplet ( | 2H | |
| 9 | Ester | 1.20 – 1.30 | Triplet ( | 3H | Coupled to |
| 10 | N-H | ABSENT | - | - | Disappearance proves alkylation. |
Visualizing the Logic
The following diagrams illustrate the synthesis pathway and the decision logic for spectral assignment.
Diagram 1: Synthesis & Signal Evolution[2]
Caption: Transformation of Indoline to the N-alkylated product, highlighting the disappearance of the N-H signal and appearance of the ester handle.
Diagram 2: Assignment Logic Flowchart (Method B)
Caption: Decision tree for rigorous structural assignment. Note that 2D COSY is the definitive solution for resolving the N-methylene overlap.
Experimental Protocol
Synthesis (Michael Addition)
To generate the sample for this analysis:
-
Reactants: Mix Indoline (1.0 eq) with Ethyl Acrylate (1.2 eq).
-
Catalysis: Use a mild Lewis acid (e.g.,
or Clay) or simply reflux in ethanol/acetic acid depending on the specific substrate sensitivity [1, 2]. -
Workup: Evaporate solvent. The Michael adduct is often an oil. Purification via silica column (Hexane/EtOAc) is recommended to remove unreacted indoline, which complicates the NMR analysis.
NMR Sample Preparation[3]
-
Solvent:
(Chloroform-d) is standard.-
Note: If the sample is a salt (e.g., HCl salt), use
. Be aware that in DMSO, water peaks may obscure the 3.3 ppm region, making Method B (COSY) even more critical.
-
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (if Lewis acid was used) to prevent line broadening due to paramagnetic impurities.
References
-
Preprints.org. (2024).[2] Synthesis, Characterization, and Docking Study of a Novel Indole Derivative. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
MDPI. (2012). Synthesis of Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
Sources
A Comparative Guide to the FTIR Spectral Analysis of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Verification
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance and therapeutic efficacy. Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate, a substituted indole derivative, presents a unique combination of functional groups—a tertiary amine, an ester, and an aromatic ring—each with characteristic vibrational modes. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence and integrity of these functional groups, providing a crucial layer of quality control in the synthetic and manufacturing processes.
This guide will dissect the FTIR spectrum of the target molecule, explaining the causality behind peak assignments. Furthermore, it will benchmark FTIR analysis against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a holistic view of its role in a comprehensive analytical workflow.
Part 1: Decoding the Vibrational Fingerprint: FTIR Spectral Analysis
The FTIR spectrum of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate is a composite of the vibrational modes of its constituent parts. By systematically analyzing the spectrum, we can confirm the presence of the key functional groups.
Expected Characteristic Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring | C-H Stretch | ~3030 | Variable |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Strong |
| Aliphatic Chain | C-H Stretch | 2950-2850 | Medium to Strong |
| Ester | C=O Stretch | 1750-1735 | Strong |
| Ester | C-O Stretch | 1300-1000 | Strong |
| Tertiary Amine | C-N Stretch | 1250-1020 | Medium to Weak |
Detailed Peak Assignment and Rationale:
-
Aromatic C-H Stretching (around 3030 cm⁻¹): The presence of the benzene ring within the dihydroindole moiety gives rise to C-H stretching vibrations at wavenumbers slightly higher than those of aliphatic C-H bonds.[1][2] This is a direct consequence of the sp² hybridization of the aromatic carbon atoms.
-
Aliphatic C-H Stretching (2950-2850 cm⁻¹): The ethyl group of the propanoate ester and the methylene groups of the dihydroindole ring contribute to the characteristic aliphatic C-H stretching absorptions.[3][4][5] The intensity of these peaks is proportional to the number of C-H bonds present.
-
Ester Carbonyl (C=O) Stretching (1750-1735 cm⁻¹): This is typically one of the most intense and easily identifiable peaks in the spectrum.[6][7][8][9][10] Its position is sensitive to the electronic environment. For a saturated aliphatic ester like the one in our target molecule, the peak is expected in this range.[8]
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring exhibits several characteristic absorptions in this region due to the stretching of the carbon-carbon double bonds within the ring.[1] Typically, two to four distinct peaks can be observed.
-
Ester C-O Stretching (1300-1000 cm⁻¹): Esters display strong C-O stretching bands.[6][8][11] There are two distinct C-O single bonds in the ester group (C-O-C), leading to two separate stretching vibrations. The C-O stretch adjacent to the carbonyl group is typically found between 1300-1150 cm⁻¹, while the O-C stretch of the ethyl group appears between 1150-1000 cm⁻¹.
-
Tertiary Amine C-N Stretching (1250-1020 cm⁻¹): The C-N stretching vibration of a tertiary amine is often of weak to medium intensity and can sometimes be obscured by other strong absorptions in the fingerprint region.[12][13][14] For an aromatic tertiary amine, this peak is expected to be in the upper end of this range.[13][14]
-
Absence of N-H Stretching: Crucially, as a tertiary amine, there should be no N-H bond. Therefore, the absence of a peak in the 3500-3300 cm⁻¹ region, where primary and secondary amines show N-H stretching, is a key indicator of the correct structure.[12][13][14][15]
Part 2: A Comparative Analysis of Analytical Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques.
| Technique | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Functional group identification, molecular fingerprinting. | Rapid, non-destructive, versatile for solids, liquids, and gases.[16] | Provides limited information on the carbon-hydrogen framework and connectivity. Peak overlap can complicate interpretation in complex mixtures.[17] |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, stereochemistry, and molecular dynamics.[16] | Provides unambiguous structural determination. | Slower analysis time, requires deuterated solvents, less sensitive than MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, and fragmentation patterns for structural clues. | High sensitivity, provides molecular formula. | Does not directly identify functional groups, can be destructive. |
Synergistic Workflow:
A robust analytical workflow leverages the strengths of each technique.
Expert Insight: FTIR serves as an invaluable first-pass analytical technique. Its speed allows for high-throughput screening of synthetic intermediates and final products. If the FTIR spectrum aligns with the expected functional groups, more time-intensive techniques like NMR and MS can be employed for definitive structural confirmation. This tiered approach optimizes analytical resources and accelerates the drug development pipeline.
Part 3: Experimental Protocols and Best Practices
To ensure the acquisition of high-quality, reproducible FTIR data, adherence to standardized experimental protocols is paramount. Attenuated Total Reflectance (ATR) is a commonly used sampling technique for its simplicity and minimal sample preparation.[18][19][20]
Protocol: ATR-FTIR Analysis of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate
Objective: To obtain a high-resolution FTIR spectrum of the target compound for structural verification.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond crystal)
-
Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate (solid or oil)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol.[21]
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the sample directly onto the center of the ATR crystal. For a solid, a few milligrams is sufficient; for an oil, a single drop is adequate.[22]
-
Ensure complete coverage of the crystal sampling area.
-
-
Pressure Application:
-
Lower the ATR pressure clamp to ensure intimate contact between the sample and the crystal.[21] Consistent pressure is key for reproducible results, especially for quantitative analysis.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be automatically ratioed against the background spectrum.
-
Perform baseline correction and peak picking to identify the key absorption bands.
-
Compare the observed peak positions with the expected values for the target molecule's functional groups.
-
Self-Validating System: The protocol's integrity is maintained by:
-
Regular background scans: To account for any changes in the instrument's environment.
-
Use of a known standard: Periodically running a standard with well-characterized peaks (e.g., polystyrene) to verify instrument performance.
-
Consistent sample application and pressure: To ensure spectral reproducibility.
Part 4: Quantitative Analysis Potential
While primarily a qualitative technique, FTIR can also be used for quantitative analysis.[17][18] This is achieved by correlating the intensity of a specific absorption band with the concentration of the analyte.[17] For instance, the strong carbonyl peak of the ester could be used to quantify the concentration of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate in a solution, provided a proper calibration curve is established.[18] However, it's important to note that peak heights and areas can be affected by neighboring peaks, making this approach most reliable for a single analyte in a known matrix.[17]
Conclusion
FTIR spectroscopy is an indispensable tool in the analytical arsenal for the structural characterization of molecules like Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate. Its ability to provide a rapid and reliable fingerprint of the functional groups present makes it ideal for routine quality control and as a complementary technique to NMR and MS in a comprehensive structural elucidation workflow. By following robust experimental protocols and understanding the principles of spectral interpretation, researchers can confidently verify the chemical identity and purity of their compounds, ensuring the integrity of their scientific endeavors.
References
-
Can FT-IR be used for Quantitative Analysis? - Richmond Scientific. (2023, September 27). [Link]
-
Quantitative analysis using ATR-FTIR Spectroscopy - Agilent. [Link]
-
Aliphatic C-H stretching: Significance and symbolism. (2025, October 25). [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]
-
Difference between FTIR and NMR? - Rocky Mountain Labs. (2023, October 17). [Link]
-
(PDF) Quantitative analysis of ATR-FTIR - ResearchGate. [Link]
-
Quantitative Mineral Analysis by FTIR Spectroscopy. [Link]
-
Infrared Spectra of Indole Compounds - ProQuest. [Link]
-
Application of FTIR Spectroscopy for Quantitative Analysis of Blood Serum: A Preliminary Study - MDPI. [Link]
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. [Link]
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three - Spectroscopy. (2018, September 1). [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). [Link]
-
Infrared Spectra of Some Indole and Pyrrole Compounds - J-Stage. [Link]
-
15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. (2023, December 17). [Link]
-
Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates | Spectroscopy Online. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). [Link]
-
IR Spectroscopy Tutorial: Esters. [Link]
-
Aromatic C-H stretching: Significance and symbolism. [Link]
-
IR Absorption Table. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). [Link]
-
Interpreting Infrared Spectra - Specac Ltd. [Link]
-
IR: amines. [Link]
-
24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). [Link]
-
Tips for ATR Sampling - Gammadata. [Link]
-
Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8). [Link]
-
Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8). [Link]
-
Amine infrared spectra - Chemistry. [Link]
-
The features of IR spectrum. [Link]
-
A Comparison of FTNMR and FTIR Techniques. [Link]
-
C-O stretching: Significance and symbolism. (2026, January 19). [Link]
-
FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. [Link]
-
Comparison of FTIR and Particle Mass Spectrometry for the Measurement of Particulate Organic Nitrates | Environmental Science & Technology - ACS Publications. [Link]
-
Changes of Aromatic CH and Aliphatic CH in In-situ FT-IR Spectra of Bituminous Coals in the Thermoplastic Range | Request PDF - ResearchGate. (2026, January 15). [Link]
-
An Empirical IR Frequency Map for Ester C O Stretching Vibrations | The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Comparison of FTIR and particle mass spectrometry for the measurement of particulate organic nitrates - PubMed. (2010, February 1). [Link]
-
Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. (2024, July 4). [Link]
-
Comparison of compound functional groups F1 scores of models using... - ResearchGate. [Link]
-
Comparison of GC-MS and FTIR methods for quantifying naphthenic acids in water samples. (2025, August 10). [Link]
-
Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data | ACS Omega - ACS Publications. (2025, March 19). [Link]
-
Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry. [Link]
-
Detection and Identification of organics by FTIR and GC-MS Techniques - International Journal of Multidisciplinary Research and Development. [Link]
-
Characteristic Group Vibrations of Organic Molecules II. [Link]
-
6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). [Link]
-
The C=O Stretch. (2018, September 22). [Link]
-
-
[Link]
-
Sources
- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. The C=O Stretch [sites.science.oregonstate.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. wisdomlib.org [wisdomlib.org]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. richmondscientific.com [richmondscientific.com]
- 18. agilent.com [agilent.com]
- 19. jascoinc.com [jascoinc.com]
- 20. gammadata.se [gammadata.se]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Reactivity Divergence: Indole vs. Indoline in Michael Additions
Strategic Overview: The Nucleophilic Dichotomy
In drug discovery, the choice between indole and indoline (2,3-dihydroindole) as Michael donors is rarely about simple substitution; it is a choice between two fundamentally different mechanistic manifolds.[1]
While both substrates share a bicyclic core, their electronic behaviors in conjugate additions are orthogonal:
-
Indole acts as a
-excessive Carbon Nucleophile .[1] It reacts primarily at C3 via a Friedel-Crafts-type mechanism, driven by the restoration of aromaticity.[1] -
Indoline acts as a Secondary Amine Nucleophile .[1] It reacts at N1 via an aza-Michael pathway, driven by the lone pair availability of the
nitrogen.[1]
This guide analyzes the reactivity profiles, kinetic data, and experimental protocols required to harness these substrates effectively.[1]
Mechanistic Deep Dive
The divergence in product outcome (C-C bond vs. C-N bond) is dictated by the energy penalty of disrupting aromaticity versus the kinetic accessibility of the nitrogen lone pair.
Indole: The C3-Friedel-Crafts Pathway
Indole is a poor N-nucleophile because the nitrogen lone pair is delocalized into the aromatic
-
Activation: The Michael acceptor (e.g.,
-unsaturated aldehyde) is activated by a catalyst (Lewis acid or organocatalyst).[1] -
Attack: C3 attacks the electrophile, forming a cation at C2 (Wheland intermediate).[1] This step temporarily breaks the benzene-pyrrole aromatic conjugation.[1]
-
Re-aromatization: Rapid proton loss restores aromaticity, driving the reaction forward.[1]
Indoline: The Aza-Michael Pathway
Indoline lacks the pyrrole double bond; it functions as a cyclic aryl-alkyl amine.[1]
-
Attack: The N1 lone pair directly attacks the
-carbon of the Michael acceptor.[1] -
Zwitterion Formation: An enolate/ammonium zwitterion is formed.[1]
-
Proton Transfer: Intramolecular or solvent-assisted proton transfer yields the neutral tertiary amine.[1] Note: This process is often reversible (Retro-Michael), requiring kinetic trapping or thermodynamic sinks.
Mechanistic Visualization
Figure 1: Mechanistic bifurcation showing the energetic driving force of re-aromatization for Indole (Red) versus the lone-pair driven addition for Indoline (Yellow).
Comparative Performance Analysis
The following data summarizes typical performance metrics derived from organocatalytic (MacMillan/Evans type) and Lewis Acid catalyzed literature.
| Feature | Indole (C3-Alkylation) | Indoline (N-Alkylation) |
| Primary Bond Formed | C-C (Carbon-Carbon) | C-N (Carbon-Nitrogen) |
| Nucleophilicity (Mayr | ||
| Reaction Kinetics | Slower ( | Faster ( |
| Catalyst Requirement | Critical. Requires activation (L.A. or Amine catalyst).[1] | Minimal. Often proceeds uncatalyzed or with weak base.[1] |
| Regioselectivity | High C3 selectivity.[1][2] (N1 only if C3 blocked/directed). | High N1 selectivity.[1] (C5 only if N1 protected). |
| Reversibility | Irreversible (driven by aromatization).[1] | Reversible (Retro-Michael is common).[1] |
| Solvent Sensitivity | High.[1] Protic solvents can quench intermediates.[1] | Low. Often runs in EtOH, H2O, or solvent-free.[1] |
Validated Experimental Protocols
Protocol A: Enantioselective C3-Alkylation of Indole
Target: Synthesis of chiral 3-substituted indoles using organocatalysis.
Reagents:
-
Indole (1.0 equiv)
- -Unsaturated Aldehyde (e.g., Cinnamaldehyde, 1.2 equiv)
-
Catalyst: MacMillan Imidazolidinone (20 mol%) or Diphenylprolinol silyl ether
-
Acid Additive: TFA or p-TSA (20 mol%)
-
Solvent: DCM or Toluene (Anhydrous)
Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Catalyst Activation: Add the amine catalyst, acid additive, and solvent.[1] Stir for 5 mins at RT to ensure salt formation.
-
Substrate Addition: Add the
-unsaturated aldehyde. Cool the system to -20°C to maximize enantioselectivity (ee). -
Addition: Add Indole in one portion.
-
Monitoring: Stir at -20°C for 12–24 hours. Monitor by TLC (Indole is usually fluorescent; product will have a distinct Rf).[1]
-
Quench: Add cold NaHCO3 (aq). Extract with DCM.[1]
-
Purification: Flash chromatography. Note: Indole derivatives are often acid-sensitive; use neutralized silica (1% Et3N) if decomposition is observed.[1]
Protocol B: Aza-Michael Addition of Indoline
Target: Synthesis of N-substituted indolines via Lewis Acid catalysis.[1]
Reagents:
-
Indoline (1.0 equiv)[3]
-
Chalcone or Acrylate (1.1 equiv)
-
Catalyst: In(OTf)3 (5 mol%) or Iodine (10 mol%)
Workflow:
-
Mixing: In a vial, dissolve the Michael acceptor and catalyst in the solvent.
-
Addition: Add Indoline dropwise at Room Temperature.
-
Reaction: Stir at RT. Reaction is typically rapid (monitor by TLC every 30 mins).[1]
-
Workup: Remove solvent in vacuo.[1]
-
Purification: Direct recrystallization (if solid) or short silica plug.[1] Avoid acidic columns as they can catalyze the retro-reaction.
Troubleshooting & Optimization Logic
Controlling Indole Bis-Addition
Problem: A second indole molecule attacks the product, forming a bis-indolyl alkane. Solution:
-
Stoichiometry: Use a slight excess of the electrophile (1.2–1.5 equiv).[1]
-
Concentration: Dilute the reaction (0.1 M). High concentration favors bimolecular side reactions.[1]
-
Protection: Use N-methyl indole if N-H acidity is causing side reactions (though this slightly alters nucleophilicity).[1]
Preventing Indoline Retro-Michael
Problem: Yield decreases upon extended stirring or during workup. Solution:
-
Thermodynamics: The aza-Michael adduct is often less stable than the starting materials.[1]
-
Trap: Perform a "one-pot" subsequent transformation (e.g., oxidation to indole or reduction of the ketone/ester) to lock the structure.[1]
-
Catalyst Removal: Remove Lewis acids immediately before concentration; heat + acid promotes the reverse reaction.[1]
Decision Matrix: Selecting the Right Pathway
Use the following logic flow to determine the optimal experimental setup for your specific substrate.
Figure 2: Experimental decision tree based on desired bond formation and substrate constraints.
References
-
Austin, J. F., & MacMillan, D. W. C. (2002).[1] Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society.[1] Link
-
Lakhdar, S., et al. (2006).[1][5][6][7] Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry. Link
-
Bandini, M., et al. (2002).[1] Catalytic Enantioselective Friedel–Crafts Alkylation of Indoles with Arylidenemalonates.[1] European Journal of Organic Chemistry.[1] Link
-
Yadav, J. S., et al. (2001).[1] Indium(III) Chloride-Catalyzed Conjugate Addition of Indoles to
-Unsaturated Ketones.[1] Synlett. Link -
Mayr, H., et al. (2003).[1][7] Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Accounts of Chemical Research. Link
-
Garg, N. K., et al. (2011).[1] Indoline synthesis via C-H functionalization.[1] Chemical Science. Link
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mayr's Database Of Reactivity Parameters: MoleculeIndole [cup.lmu.de]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acid Catalysts for Indoline Propanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indoline propanoate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis, often achieved through the conjugate addition of indoles to acrylate derivatives, is a critical transformation for which the choice of catalyst is paramount. This guide provides an in-depth comparison of Lewis acid catalysts for the synthesis of indoline propanoates, offering experimental insights and data to inform catalyst selection in drug discovery and development.
The Crucial Role of Lewis Acids in Indoline Propanoate Synthesis
The synthesis of indoline propanoates via the reaction of an indole with an acrylate ester is a classic example of a Michael addition, a subset of conjugate additions. In this reaction, the electron-rich C3 position of the indole nucleophilically attacks the β-carbon of the electron-deficient acrylate. The uncatalyzed reaction is often slow and can lead to undesired N-alkylation or polymerization. Lewis acids play a pivotal role in activating the acrylate Michael acceptor, thereby accelerating the reaction and promoting the desired C3-alkylation.
The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acrylate. This coordination withdraws electron density from the α,β-unsaturated system, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by the indole. Subsequent protonation of the resulting enolate intermediate, followed by catalyst regeneration, affords the desired 3-(indolyl)propanoate product.
A Comparative Guide to the Spectroscopic Characterization of N-alkylated Indoline Impurities
In the landscape of pharmaceutical development, the rigorous identification and control of impurities are paramount to ensuring drug safety and efficacy. Among the various classes of impurities, N-alkylated indolines represent a significant challenge. These compounds can arise from synthetic side reactions or degradation pathways and are often structurally similar to the active pharmaceutical ingredient (API), complicating their detection and characterization. Furthermore, many N-alkylated compounds carry a structural alert for genotoxicity, as alkylating agents can react with DNA, potentially leading to mutations.[1][2][3][4] This guide provides a comparative analysis of key spectroscopic techniques for the unambiguous characterization of N-alkylated indoline impurities, grounded in practical workflows and field-proven insights.
The Analytical Imperative: Why N-alkylated Indolines Demand Scrutiny
The formation of N-alkylated indoline impurities can occur through various mechanisms, including reactions with residual alkylating agents or solvents.[5][6] According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) and Q3B(R2), impurities present above a certain threshold must be identified and, if necessary, toxicologically qualified.[7][8][9][10] For potentially genotoxic impurities (PGIs), the threshold for control is significantly lower, often falling into the parts-per-million (ppm) range, necessitating highly sensitive and specific analytical methods.[1] The primary analytical challenge lies in distinguishing the N-alkylated impurity from the parent indoline structure, which often only differs by a small alkyl group. This requires techniques that can precisely pinpoint the site of alkylation.
Comparative Analysis of Spectroscopic Techniques
The definitive structural elucidation of N-alkylated indoline impurities rarely relies on a single analytical technique. Instead, a synergistic approach combining mass spectrometry (MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for precise structural mapping is the gold standard. Vibrational and electronic spectroscopy (IR/UV-Vis) can provide complementary functional group information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of N-alkylation.[11][12][13] It provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of connectivity and spatial relationships.
Principle and Utility for N-Alkylation:
The key to identifying N-alkylation lies in observing the changes in the chemical shifts and coupling constants of the protons and carbons near the indoline nitrogen.
-
¹H NMR: The protons on the carbon adjacent to the nitrogen (the α-protons) will experience a significant downfield shift upon N-alkylation due to the electron-withdrawing effect of the newly attached alkyl group. The disappearance of the N-H proton signal is also a key indicator.
-
¹³C NMR: The α-carbon signal will also shift, and new signals corresponding to the alkyl group will appear.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the exact location of the alkyl group. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly definitive, as it will show a correlation between the protons of the alkyl group and the α-carbons of the indoline ring, and vice-versa, providing unequivocal proof of the N-C bond formation.[13]
Experimental Protocol: Differentiating N-alkylation from C-alkylation
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or API containing the impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for the disappearance of the N-H proton and the appearance of new signals in the aliphatic region corresponding to the alkyl group.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon shifts and the new alkyl carbon signals.
-
2D NMR Acquisition (HMBC): This is the critical step. Set up an HMBC experiment to observe long-range (2-3 bond) C-H correlations. A correlation between the protons of the attached alkyl group and the carbons of the indoline ring adjacent to the nitrogen confirms N-alkylation.
Data Interpretation: A Hypothetical Example
| Compound | ¹H Shift of α-CH₂ (ppm) | ¹H Shift of N-H (ppm) | ¹H Shift of N-CH₂CH₃ (ppm) | HMBC Correlation |
| Indoline | ~3.0 (t) | ~5.5 (s) | N/A | N/A |
| N-Ethylindoline | ~3.4 (q) | Absent | ~1.2 (t) | N-CH₂ CH₃ (H) to α-C H₂ (C) |
Mass Spectrometry (MS): The Sensitivity Champion
Mass spectrometry is indispensable for detecting and quantifying trace-level impurities due to its exceptional sensitivity and ability to provide molecular weight information. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for impurity profiling.[14][15]
Principle and Utility for N-Alkylation:
MS determines the mass-to-charge ratio (m/z) of ions. The addition of an alkyl group to the indoline molecule will result in a predictable mass shift in the molecular ion peak.
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass of the impurity, allowing for the determination of its elemental composition.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion of the impurity and fragmenting it. The resulting fragmentation pattern provides structural clues.[16][17][18] The fragmentation of N-alkylated indolines often involves the characteristic loss of the alkyl group or cleavage of the indoline ring.[17] The stability of the resulting fragment ions can help in deducing the structure.[19][20]
Experimental Protocol: LC-MS/MS for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of the API in a suitable solvent (e.g., methanol/water).
-
LC Separation: Develop a chromatographic method that separates the impurity from the API and other components.
-
MS Detection (Full Scan): Acquire full scan mass spectra to identify the molecular ions of all components. The N-alkylated impurity will have an m/z corresponding to the mass of the indoline core plus the mass of the alkyl group.
-
MS/MS Analysis: Perform a product ion scan on the suspected impurity's molecular ion. Analyze the fragmentation pattern to confirm the presence of the indoline core and the alkyl substituent.
Data Interpretation: Characteristic Mass Shifts and Fragments
| Alkyl Group | Mass Shift (Da) | Potential Neutral Loss in MS/MS |
| Methyl (-CH₃) | +14.02 | 15 (CH₃ radical) |
| Ethyl (-C₂H₅) | +28.03 | 28 (ethene) or 29 (ethyl radical) |
| Isopropyl (-CH(CH₃)₂) | +42.05 | 43 (isopropyl cation) |
Vibrational & Electronic Spectroscopy (IR & UV-Vis)
While not as structurally definitive as NMR or MS, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide rapid, complementary information about the functional groups and electronic structure of the impurity.[21][22][23][24]
Principle and Utility:
-
IR Spectroscopy: N-alkylation results in the disappearance of the N-H stretching vibration, which is typically observed in the 3300-3500 cm⁻¹ region for secondary amines. New C-H stretching and bending vibrations corresponding to the alkyl group will also appear.[25]
-
UV-Vis Spectroscopy: The electronic structure of the indoline chromophore is subtly altered by N-alkylation, which can lead to a small shift (either bathochromic or hypsochromic) in the maximum absorption wavelength (λ_max) compared to the parent compound.[26][27]
Experimental Protocols:
-
FTIR: The sample can be analyzed neat (as a thin film), as a KBr pellet, or in solution. The key is to compare the spectrum of the impurity to that of the parent indoline.
-
UV-Vis: A dilute solution of the purified impurity is prepared in a suitable UV-transparent solvent (e.g., methanol, acetonitrile), and the absorbance spectrum is recorded.
Synergistic Workflow and Decision Making
An efficient and robust characterization of N-alkylated indoline impurities relies on a logical and synergistic workflow.
Workflow Diagram
Caption: General workflow for the characterization of N-alkylated indoline impurities.
Decision Matrix for Technique Selection
Caption: Decision matrix for selecting the appropriate spectroscopic technique.
Conclusion
The comprehensive characterization of N-alkylated indoline impurities is a critical aspect of pharmaceutical quality control. While LC-MS is the workhorse for detection and quantification due to its superior sensitivity, it often cannot, on its own, provide the unequivocal structural proof required by regulatory agencies. NMR spectroscopy, particularly with 2D experiments like HMBC, is the definitive tool for determining the precise location of the alkyl group. When used in concert, these techniques provide a self-validating system for impurity identification, ensuring the safety and quality of the final drug product.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. (2013, September 5). Journal of Physical Chemistry A.
- ACS Publications. (2013, August 6). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy | The Journal of Physical Chemistry A.
- ACS Publications. (2013, August 6). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy | The Journal of Physical Chemistry A.
- Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17).
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
- A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021, May 10).
- Genotoxic Impurities in Pharmaceuticals. (2012, February 10). SciSpace.
- ResearchGate. (2025, August 9). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
- PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- A multimodal metabolomics approach using imaging mass spectrometry and liquid chromatography-tandem mass spectrometry for spatially characterizing monoterpene indole alkaloids secreted from roots.
- Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
- ResearchGate. The genotoxicity predictions for 19 selected alkyl halides.
- PubMed. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry.
- MDPI. (2025, May 9). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography.
- SciELO. (2025, May 9). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry.
- PMC. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- Veeprho Pharmaceuticals. (2020, July 27). Genotoxic Potential Alert Chemical Structures.
- Research Data Australia. UV Vis Spectra of Indole Analogues.
- NIST. Indole - NIST WebBook.
- ResearchGate. and spectral characterization of indoline and its major metabolites.
- ResearchGate. UV/Vis absorption spectra of indole in the gas phase (top) and in....
- Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8).
- PMC. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis.
- Chemguide. mass spectra - fragmentation patterns.
- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols.
- Wikipedia. Fragmentation (mass spectrometry).
- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17).
- Semantic Scholar. Spectroscopic characterization, DFT analysis, and molecular docking studies of a novel quinoline-based isonicotinohydrazide derivative.
- European Journal of Chemistry. (2021, December 31). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach.
- Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022, May 6).
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. scispace.com [scispace.com]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 6. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. mca.gm [mca.gm]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. youtube.com [youtube.com]
- 11. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A multimodal metabolomics approach using imaging mass spectrometry and liquid chromatography-tandem mass spectrometry for spatially characterizing monoterpene indole alkaloids secreted from roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. notulaebotanicae.ro [notulaebotanicae.ro]
- 16. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. scienceready.com.au [scienceready.com.au]
- 21. researchdata.edu.au [researchdata.edu.au]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach | European Journal of Chemistry [eurjchem.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate
This document provides essential safety protocols and operational guidance for the handling of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate. As a novel or specialized reagent, specific hazard data is not extensively published. Therefore, this guide is built upon a conservative safety assessment, analyzing the chemical's primary structural motifs—the indoline (2,3-dihydro-1H-indole) core and the ethyl propanoate sidechain—to establish a robust framework for ensuring laboratory safety.
Hazard Assessment Based on Structural Analogues
The risk profile for Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate is synthesized from the known hazards of its constituent parts. This approach ensures that potential risks are not underestimated.
-
The Indoline Core: The 2,3-dihydro-1H-indole structure is a heterocyclic amine. Analogous compounds, such as Indole-3-Propionic Acid, are known to cause skin, eye, and respiratory irritation.[1] Compounds containing a dihydro-indole ring may also be harmful if inhaled or absorbed through the skin.[2][3]
-
The Ethyl Propanoate Group: This ester functional group imparts properties similar to Ethyl Propionate, which is a highly flammable liquid and vapor.[4][5] It is also known to cause irritation to the skin, eyes, and respiratory tract.[6] High concentrations of similar esters can lead to dizziness and drowsiness.[6]
Based on this analysis, Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate should be handled as a substance that is potentially flammable and capable of causing significant skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to mitigate the identified risks. All PPE should be selected based on the task and potential for exposure and approved by a safety specialist before handling.[7]
| PPE Category | Specification | Rationale and Field Insights |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn over goggles during procedures with a high splash potential.[2] | Causality: Protects against direct splashes and potential vapors, which are presumed to be irritating based on analogues.[1][6] A face shield provides an essential secondary barrier during bulk transfers or when the material is under pressure or heated.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Causality: Prevents direct skin contact, mitigating the risk of irritation and potential absorption.[6] The specific glove material should be chosen based on the solvent used, if any. Always consult the glove manufacturer's data for breakthrough times and permeation resistance.[7][9] For prolonged or immersive contact, heavier-duty gloves are recommended. |
| Body Protection | Flame-retardant laboratory coat. Chemically resistant apron for large-volume transfers. | Causality: A standard lab coat protects against minor spills. Given the flammability risk from the ethyl propanoate moiety, a flame-retardant coat is a prudent upgrade.[5] An apron adds a layer of protection against larger splashes. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. | Causality: A fume hood is the primary engineering control to minimize inhalation of vapors, which may cause respiratory irritation.[1] A NIOSH/MSHA-approved respirator may be required for emergency situations or if engineering controls fail.[2] |
Operational and Safe Handling Workflow
Adherence to a strict, procedural workflow is the most effective method for ensuring safety. This process is designed to be a self-validating system, with checks at each stage.
Step-by-Step Handling Protocol
-
Preparation and Inspection:
-
Verify that a certified chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
-
Inspect all required PPE for integrity (no cracks, holes, or degradation).
-
Prepare all necessary equipment (glassware, spatulas, etc.) and place it within the fume hood to minimize movement in and out of the containment area.
-
-
Chemical Handling (in Fume Hood):
-
Don all required PPE before retrieving the chemical container.
-
Ground the container and receiving equipment when transferring, as the compound is potentially flammable and can generate static electricity.[5][10]
-
Open the container slowly to release any potential pressure buildup.
-
Avoid breathing any vapors or dust.[12]
-
Close the container tightly immediately after use.
-
-
Post-Handling Decontamination:
-
Clean all equipment thoroughly after use.
-
Wipe down the work surface inside the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands and any exposed skin thoroughly with soap and water after work is complete.[6]
-
Caption: Workflow for Safe Handling of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate.
Emergency and Disposal Plans
Spill Response
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[13]
-
Scoop the material into a suitable, labeled container for hazardous waste disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.[10]
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
First-Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2][14] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[5][14] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[16] |
Disposal Plan
-
All waste containing Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Arrange for disposal through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[13][17]
References
-
Synerzine. (2018). Safety Data Sheet: Ethyl-3-phenyl propionate. [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet: Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, hydrochloride. [Link]
-
Anachemia Canada. (n.d.). Material Safety Data Sheet: Ethyl Propionate. [Link]
- Castrol. (2017). Safety Data Sheet. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E8B3878235246C48025814D0048592B/ File/BP-E-0130.pdf)
-
AxisPharm. (2020). Safety Data Sheet: Ethyl (1R,8S,9S,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. [Link]
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. [Link]
-
MP Biomedicals. (2018). Safety Data Sheet: Indole-3-Propionic Acid. [Link]
-
Dow Chemical Company. (2012). Personal Protective Equipment Guidance. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Propionate. [Link]
-
Capot Chemical. (2023). MSDS of 3-(2,3-Dihydro-1H-indol-1-YL)propyl benzoate hydrochloride. [Link]
-
BP. (2019). Safety Data Sheet. [Link]
Sources
- 1. mpbio.com [mpbio.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. capotchem.com [capotchem.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. msdspds.castrol.com [msdspds.castrol.com]
- 8. corporate.dow.com [corporate.dow.com]
- 9. msdspds.bp.com [msdspds.bp.com]
- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. e1752fbe.delivery.rocketcdn.me [e1752fbe.delivery.rocketcdn.me]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. synerzine.com [synerzine.com]
- 16. echemi.com [echemi.com]
- 17. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
